molecular formula C15H20O3 B14358304 2-(4-Butylphenoxy)ethyl prop-2-enoate CAS No. 90960-53-5

2-(4-Butylphenoxy)ethyl prop-2-enoate

Cat. No.: B14358304
CAS No.: 90960-53-5
M. Wt: 248.32 g/mol
InChI Key: BFZNWFUBATYNQT-UHFFFAOYSA-N
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Description

2-(4-Butylphenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C15H20O3. It is an ester derived from the reaction between 4-butylphenol and ethyl prop-2-enoate. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenoxy)ethyl prop-2-enoate typically involves the esterification of 4-butylphenol with ethyl prop-2-enoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or ion exchange resin. The reaction conditions include:

    Temperature: Typically around 60-80°C

    Solvent: Commonly used solvents include toluene or dichloromethane

    Catalyst: Sulfuric acid or ion exchange resin

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-butylphenoxyacetic acid.

    Reduction: Formation of 2-(4-butylphenoxy)ethanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(4-Butylphenoxy)ethyl prop-2-enoate has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its desirable chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Butyl acrylate (BA):

    Ethyl acrylate: Another ester used in the production of polymers and copolymers.

    Methyl methacrylate (MMA): A related compound used in the production of acrylic plastics and resins.

Uniqueness

2-(4-Butylphenoxy)ethyl prop-2-enoate is unique due to the presence of the butylphenoxy group, which imparts specific hydrophobic and steric properties. This makes it particularly useful in applications requiring enhanced mechanical strength and thermal stability.

Properties

90960-53-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2-(4-butylphenoxy)ethyl prop-2-enoate

InChI

InChI=1S/C15H20O3/c1-3-5-6-13-7-9-14(10-8-13)17-11-12-18-15(16)4-2/h4,7-10H,2-3,5-6,11-12H2,1H3

InChI Key

BFZNWFUBATYNQT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OCCOC(=O)C=C

Origin of Product

United States

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